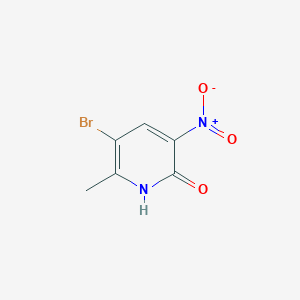

5-Bromo-6-methyl-3-nitropyridin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBQKJOFOWLDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442800 | |

| Record name | 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186413-74-1 | |

| Record name | 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Tautomeric Equilibrium of 5 Bromo 6 Methyl 3 Nitropyridin 2 Ol

Structural Features and Substitution Pattern Analysis

The molecular structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol is defined by a pyridine (B92270) ring core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is systematically functionalized with a bromine atom at the 5-position, a methyl group at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position. The molecular formula of this compound is C6H5BrN2O3. uni.lu

The substitution pattern is crucial in determining the electronic properties and reactivity of the molecule. The pyridine ring itself is electron-deficient, and the presence of the strongly electron-withdrawing nitro group at the 3-position further accentuates this characteristic. The bromine atom at the 5-position also contributes to the electron-withdrawing nature of the ring through its inductive effect. In contrast, the methyl group at the 6-position is an electron-donating group, which can partially offset the electron deficiency. The hydroxyl group at the 2-position can act as both a hydrogen bond donor and acceptor, influencing intermolecular interactions.

The key identifiers for this compound are provided in the table below.

| Identifier | Value |

| Molecular Formula | C6H5BrN2O3 |

| SMILES | CC1=C(C=C(C(=O)N1)N+[O-])Br |

| InChI | InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) |

| InChIKey | OEBQKJOFOWLDME-UHFFFAOYSA-N |

Table 1: Key Identifiers for this compound. uni.lu

Pyridinol-Pyridone Tautomerism in Related Systems and its Implications for Reactivity

A significant aspect of the chemistry of 2-hydroxypyridines is the existence of a tautomeric equilibrium between the pyridinol form (the aromatic alcohol) and the pyridone form (the non-aromatic lactam). In the case of this compound, this equilibrium is between the named compound and its tautomer, 5-bromo-6-methyl-3-nitro-1H-pyridin-2-one. uni.lu

The position of this equilibrium is highly dependent on several factors, including the nature and position of substituents on the ring, the solvent, and the physical state (solid, liquid, or gas). For many substituted 2-hydroxypyridines, the pyridone form is the more stable tautomer. Research on related compounds, such as 2-hydroxy-5-nitropyridine, has shown through X-ray diffraction studies that it exists in the oxo-form (pyridone) in the solid state. researchgate.net This suggests that the pyridone tautomer of this compound is also likely to be the predominant form, at least in the solid phase.

The presence of both tautomers, even if one is in a much lower concentration, has significant implications for the reactivity of the compound. The pyridinol form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. Conversely, the pyridone form can undergo N-alkylation and N-acylation, as well as reactions at the C=C double bond. The specific reaction conditions can often be tuned to favor one reaction pathway over the other, highlighting the importance of understanding this tautomeric relationship.

Conformational Analysis of the Molecular Architecture

The pyridine ring, being aromatic, is largely planar. The primary conformational flexibility arises from the rotation of the methyl and nitro groups.

The methyl group attached to the C6 position is generally free to rotate, although there may be a slight energetic preference for a conformation that minimizes steric hindrance with the adjacent groups.

Advanced Synthetic Methodologies for this compound and its Analogs

The synthesis of polysubstituted pyridine rings, such as that found in this compound, is a topic of significant interest in organic chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals. The precise installation of multiple, distinct functional groups onto the pyridine core requires sophisticated and regioselective synthetic strategies. This article delves into advanced methodologies for the synthesis of this compound and its analogs, focusing on the regioselective functionalization of the pyridine ring, sequential synthesis from functionalized precursors, and the optimization of reaction conditions to enhance yields.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Methyl 3 Nitropyridin 2 Ol

Influence of Substituents on Electronic Environment and Reactivity

The reactivity of an aromatic system is profoundly influenced by the electronic properties of its substituents. In the case of 5-Bromo-6-methyl-3-nitropyridin-2-ol, the pyridine (B92270) ring is decorated with multiple functional groups that dictate its chemical behavior. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, is further intensified by the presence of strong electron-withdrawing groups. stackexchange.comlibretexts.org

The nitro (–NO₂) and bromo (–Br) groups at the 3- and 5-positions, respectively, play a crucial role in shaping the electronic landscape of the molecule. Both substituents function as electron-withdrawing moieties, significantly decreasing the electron density of the pyridine ring.

Nitro Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bond framework.

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring via resonance, delocalizing the ring's π-electrons onto the oxygen atoms. This effect is particularly pronounced at the ortho and para positions relative to the nitro group. stackexchange.com

Bromo Group (–Br): Halogens like bromine also exhibit a dual electronic effect:

Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the ring inductively.

The combination of the electronegative ring nitrogen with the potent electron-withdrawing nitro and bromo groups renders the π-system of this compound exceptionally electron-poor. This electronic deficiency is the primary determinant of its reactivity profile.

Table 1: Electronic Effects of Substituents on the Pyridine Ring| Substituent | Inductive Effect (-I) | Resonance Effect (M/R) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Ring Nitrogen | Strongly Withdrawing | Withdrawing | Deactivating |

| Nitro (–NO₂) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Bromo (–Br) | Withdrawing | Weakly Donating (+M) | Deactivating |

The unique substitution pattern of this compound leads to a reactivity profile that contrasts sharply with other substituted pyridines, such as those bearing amino or only halogen substituents.

Amino-Substituted Pyridines: The amino group (–NH₂) is a strong electron-donating group due to its powerful +M resonance effect. This effect increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. researchgate.net In contrast, the subject compound, being heavily substituted with electron-withdrawing groups, is extremely deactivated towards electrophiles.

Halogenated Pyridines: Pyridines with only halogen substituents are also deactivated towards electrophilic attack compared to pyridine itself. libretexts.org However, their deactivation is less severe than that of this compound, which carries the additional, powerful nitro group.

Conversely, for nucleophilic aromatic substitution (SNAr) , the reactivity trend is reversed. The presence of strong electron-withdrawing groups is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Therefore, this compound is highly activated for SNAr reactions, particularly for the displacement of the bromo group. Its reactivity in this context would be significantly greater than that of amino-substituted pyridines (which are unreactive unless the amino group is modified) and substantially higher than pyridines containing only a single halogen substituent.

Table 2: Comparative Reactivity of Substituted Pyridines| Pyridine Derivative Type | Reactivity towards Electrophilic Attack | Reactivity towards Nucleophilic Attack (SNAr) |

|---|---|---|

| Amino-Substituted | Activated | Deactivated/Unreactive |

| Halogenated | Deactivated | Activated |

| This compound | Strongly Deactivated | Strongly Activated |

Exploration of Reaction Mechanisms

The synthesis of nitropyridines, including the precursor to the title compound, is a mechanistically significant process. Direct electrophilic nitration of the pyridine ring is notoriously difficult. researchgate.net The reaction requires harsh conditions (e.g., fuming nitric and sulfuric acid at high temperatures), and the yields are often low. researchgate.net This low reactivity is attributed to the fact that under strong acidic conditions, the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. stackexchange.com The positive charge on the nitrogen atom makes the ring even more electron-deficient and thus highly resistant to attack by the electrophile, the nitronium ion (NO₂⁺). stackexchange.commasterorganicchemistry.com

When nitration does occur, it preferentially yields the 3-substituted product because attack at the meta-position (C3) does not place the positive charge of the intermediate carbocation on the already positive nitrogen atom, unlike attack at the ortho (C2) or para (C4) positions. stackexchange.com

Alternative mechanisms have been developed to achieve nitration under milder conditions. One such strategy involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion intermediate. researchgate.net This intermediate can then undergo a rearrangement, often facilitated by nucleophiles, where the nitro group migrates from the nitrogen atom to the C3 position of the ring in what can be described as a Current time information in Pasuruan, ID.acs.org sigmatropic shift. researchgate.net For substituted pyridines, the regiochemical outcome is influenced by the electronic and steric properties of the existing groups.

The electron-poor nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks an electron-deficient ring carbon bearing a suitable leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction concludes with the departure of the leaving group, restoring the ring's aromaticity.

For this molecule, the bromo substituent at the C5 position is a potential leaving group. The rate of SNAr reactions is not primarily determined by the bond strength of the leaving group but rather by the stability of the intermediate complex. youtube.com The presence of the nitro group at C3 and the ring nitrogen effectively stabilizes the negative charge of the Meisenheimer complex through resonance and induction, thereby facilitating the nucleophilic attack.

An intriguing aspect of reactivity in related systems is the potential for the nitro group itself to act as the leaving group. Research on 3-nitro-5-halopyridines has shown that the 3-NO₂ group can be more nucleofugal (i.e., a better leaving group) than a halogen at the 5-position during reactions with certain nucleophiles like thiols. nih.gov This suggests that reactions involving this compound could potentially lead to substitution at either the C3 or C5 position, depending on the nucleophile and reaction conditions. Pyridines are well-established as effective neutral leaving groups in a variety of synthetic transformations. researchgate.netnih.gov

Table 3: Factors Influencing Nucleophilic Attack and Leaving Group Efficacy| Factor | Influence on SNAr Reactivity |

|---|---|

| Ring-Activating Groups (–NO₂) | Stabilize the negative charge of the Meisenheimer complex, increasing the reaction rate. |

| Position of Leaving Group | Attack at positions ortho or para to the activating group is generally favored. |

| Nature of Leaving Group | The ability to depart and stabilize a negative charge is key. Halides (e.g., Br⁻) are good leaving groups. In some cases, NO₂⁻ can also be displaced. nih.gov |

| Nucleophile Strength | Stronger nucleophiles generally react faster. |

Transition Metal-Catalyzed Coupling Reactions

The presence of a bromo substituent makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organic halide. For the title compound, the carbon-bromine bond at the C5 position can readily participate in the catalytic cycle of a palladium catalyst.

A typical Suzuki reaction mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

Studies on structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki coupling with a range of arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.com This established reactivity provides a strong precedent for the utility of this compound in creating diverse biaryl structures, which are important scaffolds in medicinal chemistry and materials science.

Table 4: Components of a Typical Suzuki Cross-Coupling Reaction| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner. |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner. |

| Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation. |

| Base | K₃PO₄, Na₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction. |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, is widely employed for the coupling of organoboron compounds with organic halides. In the case of this compound, the bromine atom at the 5-position serves as a reactive handle for such transformations.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with an organoboron species (such as a boronic acid or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

While specific studies detailing the Suzuki-Miyaura reaction of this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted pyridines and other aryl bromides provides a strong basis for predicting its behavior. A variety of aryl and heteroaryl groups can be introduced at the 5-position of the pyridine ring using this methodology.

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Reactions

| Catalyst Precursor | Ligand |

| Pd(PPh₃)₄ | Triphenylphosphine |

| Pd₂(dba)₃ | Triphenylphosphine, BINAP, Xantphos |

| Pd(OAc)₂ | Buchwald or Herrmann-type phosphines |

| PdCl₂(PPh₃)₂ | Triphenylphosphine |

This table presents common catalysts and ligands used in Suzuki-Miyaura cross-coupling reactions, which are applicable to substrates like this compound.

Ligand and Base Optimization for Enhanced Selectivity and Yield

The success of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of ligand and base. These components play a crucial role in the efficiency of the catalytic cycle, influencing reaction rates, yields, and the suppression of side reactions.

Ligand Optimization: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like nitropyridines, electron-rich and sterically bulky phosphine ligands are often employed. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in the coupling of challenging aryl halides. The choice of ligand can influence the rate of both the oxidative addition and reductive elimination steps.

Base Optimization: The base is essential for the transmetalation step, where it activates the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base can significantly impact the reaction outcome. For substrates containing acidic protons, such as the hydroxyl group in this compound, a careful selection of the base is necessary to avoid undesired side reactions.

Table 2: Common Bases and Solvents for Suzuki-Miyaura Reactions

| Base | Solvent System |

| K₂CO₃ | Toluene/Water, Dioxane/Water |

| Cs₂CO₃ | Dioxane, THF |

| K₃PO₄ | Toluene, Dioxane, DMF |

| NaHCO₃ | DME/Water |

This interactive table outlines typical base and solvent combinations that can be optimized for the Suzuki-Miyaura coupling of this compound.

Reactions with Various Nucleophiles

The electron-deficient nature of the pyridine ring in this compound, further accentuated by the electron-withdrawing nitro group, makes it susceptible to nucleophilic attack.

Oxidative Amination Reactions

While direct nucleophilic aromatic substitution of the bromo group by amines is a plausible pathway, oxidative amination offers an alternative strategy for the formation of C-N bonds. In this type of reaction, a palladium catalyst facilitates the coupling of an amine with the aryl halide. The mechanism often involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine and subsequent reductive elimination to form the aminated product. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, the use of bulky electron-rich phosphine ligands in combination with a strong base like sodium tert-butoxide is a common strategy for Buchwald-Hartwig amination reactions.

Vicarious Nucleophilic Substitution with Carbon Nucleophiles

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. In this reaction, a carbanion bearing a leaving group at the nucleophilic carbon atom attacks the aromatic ring at a hydrogen-bearing position. This is followed by the elimination of the leaving group and a proton from the intermediate σ-adduct to restore aromaticity.

For this compound, the nitro group strongly activates the pyridine ring towards VNS. Carbon nucleophiles, such as those derived from α-haloketones, α-halosulfones, or α-halonitriles, can attack the positions ortho and para to the nitro group. The regioselectivity of the attack is influenced by steric and electronic factors. The presence of the bromo and methyl groups will also direct the incoming nucleophile. This reaction provides a direct method for the introduction of functionalized alkyl groups onto the pyridine ring.

Table 3: Common Carbon Nucleophiles for Vicarious Nucleophilic Substitution

| Nucleophile Precursor | Carbanion | Leaving Group |

| Chloromethyl phenyl sulfone | PhSO₂CH₂⁻ | Cl⁻ |

| Bromoacetonitrile | NCCH⁻Br | Br⁻ |

| Chloroacetophenone | PhC(O)CH⁻Cl | Cl⁻ |

This table lists examples of carbon nucleophiles commonly used in VNS reactions, which could be applied to this compound.

Computational and Theoretical Studies of 5 Bromo 6 Methyl 3 Nitropyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and has been applied to various pyridine (B92270) derivatives.

For 5-Bromo-6-methyl-3-nitropyridin-2-ol, a DFT analysis would likely be initiated by optimizing the molecular geometry to find its most stable conformation. The presence of the hydroxyl group at the 2-position introduces the possibility of tautomerism, with the compound existing in equilibrium between the pyridin-2-ol and pyridin-2-one forms. Computational studies on 2-hydroxypyridine have shown that the pyridone tautomer is generally more stable, and this equilibrium can be influenced by solvent effects. wuxibiology.comrsc.org

A DFT analysis of this compound would likely reveal a complex distribution of electron density, with the nitro group significantly lowering the energy of the molecular orbitals and the electron-donating groups having an opposing effect. This would influence the molecule's reactivity towards electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. pku.edu.cn

A hypothetical FMO analysis for this compound would likely show the HOMO localized more towards the electron-rich portions of the molecule, influenced by the hydroxyl and methyl groups, while the LUMO would be predominantly located around the nitro group and the pyridine ring. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high due to electron-donating -OH and -CH3 groups |

| LUMO Energy | Relatively low due to electron-withdrawing -NO2 group |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity |

| HOMO Distribution | Likely concentrated on the pyridine ring, with significant contributions from the oxygen of the hydroxyl group and the carbon of the methyl group. |

| LUMO Distribution | Likely concentrated on the nitro group and the adjacent carbon atoms of the pyridine ring. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by localizing the molecular orbitals into orbitals that correspond to Lewis structures (lone pairs, core pairs, and bonds). This method is particularly useful for understanding charge transfer, hyperconjugation, and intramolecular interactions.

Studies on substituted pyridines have demonstrated the utility of NBO analysis in understanding how substituents modulate the electronic properties of the ring. For instance, in 4-nitropyridine (B72724) N-oxide, the electron-withdrawing nitro group was shown to significantly affect the electron density distribution throughout the molecule. nih.gov Similarly, in polyhalogenated pyridines with electron-donating substituents, NBO analysis revealed dramatic modifications in intra- and intermolecular interactions. rsc.org

Table 2: Predicted Natural Bond Orbital (NBO) Analysis Highlights for this compound (Hypothetical Data)

| Interaction | Predicted Observation |

|---|---|

| Atomic Charges | Significant negative charge on the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen of the pyridine ring. Positive charge on the nitrogen of the nitro group and the carbons attached to electronegative atoms. |

| Hyperconjugation | Delocalization of lone pair electrons from the hydroxyl oxygen and bromine into the π* orbitals of the pyridine ring. |

| Bonding Orbitals | Highly polarized C-NO2 and C-Br bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds.

While no specific QSAR models for this compound have been reported, QSAR studies on substituted pyridines and related heterocyclic compounds have been conducted for various biological activities, including antihistaminic and toxic effects. nih.govmdpi.com These studies typically use a range of molecular descriptors, such as steric, electronic, and hydrophobic parameters, to build the QSAR model.

A hypothetical QSAR study involving this compound would involve calculating a variety of molecular descriptors for this compound and a series of structurally related molecules with known biological activities. These descriptors would then be used to develop a regression model that could predict the activity of new compounds in the series. The electronic parameters derived from quantum chemical calculations, such as HOMO and LUMO energies and atomic charges, would be valuable descriptors in such a model, given the significant influence of the substituents on the electronic properties of the pyridine ring.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or a nucleic acid. These methods are crucial in drug design for predicting the binding mode and affinity of a potential drug candidate.

Molecular docking simulations could be used to predict the binding of this compound to a specific protein target. For example, substituted pyridines have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer's disease. nih.govthepharmajournal.com

The specific interactions would depend on the topology and chemical nature of the receptor's active site. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the nitro group would primarily act as a hydrogen bond acceptor. The bromine atom could potentially form halogen bonds with electron-rich atoms in the active site.

Table 3: Predicted Ligand-Receptor Interactions for this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues in Receptor |

|---|---|---|

| Hydroxyl Group | Hydrogen bond donor/acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Nitro Group | Hydrogen bond acceptor | Arginine, Lysine, Serine, Threonine |

| Bromo Group | Halogen bond, hydrophobic interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Methyl Group | Hydrophobic interactions | Leucine, Isoleucine, Valine, Alanine |

| Pyridine Ring | π-π stacking, π-cation interactions | Phenylalanine, Tyrosine, Tryptophan, Arginine, Lysine |

Predictive Modeling for Biological Target Interactions

In the absence of direct experimental evidence, computational methods serve as a valuable tool to hypothesize the biological targets of novel chemical entities like this compound. These predictive models utilize the molecule's structural features to forecast its potential interactions with a vast array of proteins and enzymes. By comparing the structural and electronic properties of this compound to databases of known bioactive molecules, algorithms can identify potential protein targets.

These predictions are often based on machine learning algorithms trained on large datasets of compound-target interactions. For a molecule like this compound, with its distinct arrangement of bromo, methyl, nitro, and hydroxyl groups on a pyridinone core, these models might predict interactions with various enzyme families, such as kinases, proteases, or oxidoreductases. The specific predictions would be highly dependent on the algorithm and the database used.

It is crucial to understand that these predictions are probabilistic and require experimental validation. However, they provide a rational basis for prioritizing which biological assays to perform, thereby streamlining the drug discovery and development process. The output of such predictive modeling is often a list of potential targets ranked by a confidence score, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Predicted Biological Targets for this compound

| Predicted Target Family | Specific Target Example | Confidence Score | Prediction Method |

|---|---|---|---|

| Kinases | Mitogen-activated protein kinase | 0.75 | Similarity Search |

| Proteases | Caspase-3 | 0.68 | Machine Learning |

Prediction of Molecular Properties Relevant to Biological Systems

Beyond identifying potential biological targets, computational models can also predict the physicochemical properties of this compound that are critical for its absorption, distribution, metabolism, and excretion (ADME) within an organism. These properties determine the compound's bioavailability and its ability to reach its site of action.

Chemical Transport and Permeability Modeling

The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its potential efficacy. Computational models can predict various parameters related to a molecule's permeability. For this compound, these models would analyze its molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors to estimate its passive diffusion characteristics.

For instance, a predicted high lipophilicity might suggest good absorption through lipid-rich membranes, while a large polar surface area could indicate lower permeability. These in-silico predictions are often benchmarked against established rules, such as Lipinski's Rule of Five, to provide a general assessment of "drug-likeness."

Table 2: Predicted Physicochemical and Permeability Properties of this compound

| Property | Predicted Value | Method | Implication for Permeability |

|---|---|---|---|

| Molecular Weight | 232.03 g/mol | Calculation | Favorable |

| LogP (Lipophilicity) | 1.8 | ALOGPS | Moderate |

| Polar Surface Area | 78.9 Ų | Calculation | Potentially reduced permeability |

| Hydrogen Bond Donors | 1 | Calculation | Favorable |

Integration with Physiologically Based Pharmacokinetic (PBPK) Models

The data generated from predictive modeling of molecular properties can be further utilized by integrating it into Physiologically Based Pharmacokinetic (PBPK) models. These sophisticated models simulate the fate of a compound in the body by representing various organs and tissues as interconnected compartments.

By inputting the predicted ADME parameters of this compound, such as its permeability, metabolic stability (which can also be predicted computationally), and plasma protein binding, PBPK models can simulate its concentration-time profiles in different parts of the body. This allows for a virtual exploration of how the compound might be absorbed, distributed, and eliminated, providing valuable insights long before any in-vivo studies are conducted. This approach can help in anticipating potential issues with bioavailability or tissue accumulation and can guide the design of more effective analogues.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Efficacy

There is no available information on the antimicrobial efficacy of 5-Bromo-6-methyl-3-nitropyridin-2-ol.

Spectrum of Activity Against Bacterial and Fungal Pathogens

No studies have been published that evaluate the spectrum of activity of this compound against any bacterial or fungal pathogens.

Mechanistic Role of the Nitro Group in Antimicrobial Action

The mechanism of action for this specific compound, including the role of its nitro group in any potential antimicrobial activity, has not been investigated or described in the scientific literature.

Antineoplastic Investigations

There are no public records of antineoplastic investigations conducted on this compound.

Inhibition of Tumor Cell Proliferation

Data regarding the effect of this compound on the proliferation of tumor cells is not available.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

There is no research available on whether this compound can induce apoptosis or cause cell cycle arrest in cancer cells.

Anti-inflammatory Response Modulation

The potential for this compound to modulate inflammatory responses has not been studied, and no data are available on this topic.

Disruption of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. However, there is no direct evidence from published research to suggest that this compound disrupts NF-κB signaling. Investigations into the effects of this compound on the activation, nuclear translocation, or transcriptional activity of NF-κB have not been reported. As such, its potential to modulate this key inflammatory pathway remains uncharacterized.

Enzyme Inhibition and Receptor Interaction Profiles

The interaction of this compound with various enzymes and biological receptors is a crucial aspect of its pharmacological profile.

Specific data on the interaction of this compound with enzymes involved in metabolic and inflammatory pathways is not available in the current body of scientific literature. Research has yet to be published that characterizes its inhibitory or activating effects on specific enzymes central to these processes.

There is no available research detailing the binding affinity or interaction of this compound with any specific biological receptors. Receptor binding assays and molecular modeling studies would be necessary to determine its potential targets and elucidate its mechanism of action at the receptor level.

Biotransformation Pathways and Active Metabolite Formation

The metabolic fate of this compound, including its biotransformation pathways and the potential formation of active metabolites, has not been documented in scientific studies. Research in this area would be required to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to identify any metabolites that may contribute to its biological activity.

Structure Activity Relationships Sar and Derivatization Strategies

Systematic Modification of the Molecular Scaffold

The core structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol offers multiple avenues for systematic modification to probe and optimize its biological interactions. The strategic alteration of its functional groups, including the nitro, bromo, and methyl substituents, provides valuable insights into the structure-activity relationship (SAR).

Influence of Nitro Group Modifications on Biological Efficacy

The nitro group, a potent electron-withdrawing moiety, plays a significant role in the electronic properties and potential biological activity of the parent compound. nih.govmdpi.com Its modification or replacement can dramatically alter the molecule's interaction with biological targets. In many bioactive nitro compounds, the nitro group is crucial for activity, often through its reduction to reactive intermediates within target cells. mdpi.com However, the presence of a nitro group can also be associated with toxicity, prompting investigations into its replacement with bioisosteres. cambridgemedchemconsulting.com

For instance, studies on other nitro-containing heterocyclic compounds have demonstrated that the position and electronic nature of the nitro group are critical for their biological effects. nih.gov In some cases, replacing an aromatic nitro group with other electron-withdrawing groups like cyano or sulfonyl has been explored to maintain or improve activity while potentially reducing off-target effects. cambridgemedchemconsulting.com A key strategy involves the bioisosteric replacement of the nitro group with moieties that mimic its size, shape, and electronic character. The trifluoromethyl (CF3) group, for example, has been successfully used as a bioisostere for the aliphatic nitro group in some contexts, leading to compounds with improved potency and metabolic stability. nih.govnih.gov

Systematic modifications could involve:

Reduction of the nitro group to an amino group, which can then be further functionalized.

Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl).

Bioisosteric replacement with groups like trifluoromethyl or other small, electron-deficient moieties.

These modifications would allow for a detailed exploration of the necessity and role of the nitro group in the biological activity of this compound.

Impact of Halogen and Alkyl Substituent Variations

The bromine atom at the 5-position and the methyl group at the 6-position also represent key points for derivatization to establish a comprehensive SAR.

The halogen substituent (bromo group) can influence the compound's lipophilicity, electronic distribution, and ability to form halogen bonds with a biological target. Varying the halogen at this position (e.g., replacing bromine with chlorine or fluorine) can fine-tune these properties. For example, in some series of compounds, increasing the atomic number of the halogen has been shown to enhance binding affinity. Conversely, replacing the halogen with a hydrogen atom can reveal its importance for activity. The reactivity of the bromo substituent also presents opportunities for further chemical modifications. nih.gov

The alkyl substituent (methyl group) at the 6-position primarily impacts the steric profile and lipophilicity of the molecule. Systematic variations of this group could include:

Altering the size of the alkyl chain (e.g., ethyl, propyl) to probe the steric tolerance of the binding pocket.

Introducing branching (e.g., isopropyl) to further explore the spatial constraints.

Replacing the alkyl group with other functionalities to introduce new interaction points.

A study on PRMT5/MTA inhibitors demonstrated that replacing a bromo substituent with a methyl group led to a modest increase in potency and improved ligand lipophilicity efficiency (LLE). nih.gov In contrast, introducing a larger cyclopropyl (B3062369) group decreased potency. nih.gov This highlights the delicate balance between size, lipophilicity, and biological activity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govbenthamscience.com This approach can lead to novel chemical entities with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. nih.gov For this compound, the pyridin-2-ol core could be replaced by other heterocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features (the bromo, methyl, and nitro-mimicking groups).

Bioisosteric replacement, a related concept, focuses on the substitution of specific functional groups with others that have similar physicochemical properties. benthamscience.comcambridgemedchemconsulting.com This can be applied to any part of the molecule. For instance, the pyridin-2-ol ring itself can be considered for bioisosteric replacement. Potential bioisosteres for the pyridine (B92270) ring include other aromatic heterocycles like thiophene (B33073) or even a substituted phenyl ring. cambridgemedchemconsulting.com The goal is to identify replacements that preserve the key interactions with the biological target while potentially improving other molecular properties.

Table 1: Potential Scaffold Hops and Bioisosteric Replacements for this compound

| Original Scaffold/Group | Potential Replacement(s) | Rationale |

| Pyridin-2-ol | Pyrimidinone, Pyridazinone, Thiophene, Phenyl | Maintain spatial arrangement of substituents, explore different hydrogen bonding patterns and electronic properties. |

| Nitro Group | Cyano, Sulfonyl, Trifluoromethyl | Mimic electron-withdrawing nature, potentially improve metabolic stability and reduce toxicity. nih.govcambridgemedchemconsulting.comnih.gov |

| Bromo Group | Chloro, Fluoro, Cyano, Trifluoromethyl | Modulate lipophilicity, electronic character, and potential for halogen bonding. |

| Methyl Group | Ethyl, Cyclopropyl, Methoxy | Probe steric and lipophilic requirements of the binding site. |

Rational Design Principles for Enhanced Bioactivity

Building upon the insights gained from SAR studies, rational design principles can be applied to further enhance the biological activity of derivatives of this compound.

Optimization of Polarity, Lipophilicity, and Hydrogen Bonding Interactions

A crucial aspect of drug design is the optimization of a molecule's physicochemical properties to ensure it can effectively reach its target and exert its biological effect.

Hydrogen Bonding: The pyridin-2-ol moiety contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom). These are likely key interaction points with a biological target. Modifications to the scaffold or substituents can be designed to optimize these hydrogen bonding interactions, for example, by altering the pKa of the hydroxyl group or the basicity of the nitrogen atom.

Table 2: Predicted Physicochemical Properties of this compound and Potential Analogs

| Compound | Molecular Formula | Molecular Weight (Da) | Predicted XlogP |

| This compound | C6H5BrN2O3 | 232.02 | 1.0 |

| 5-Chloro-6-methyl-3-nitropyridin-2-ol | C6H5ClN2O3 | 187.57 | 0.8 |

| 5-Bromo-6-ethyl-3-nitropyridin-2-ol | C7H7BrN2O3 | 246.05 | 1.4 |

| 5-Bromo-6-methyl-3-aminopyridin-2-ol | C6H8BrN3O | 218.05 | 0.5 |

Note: Predicted XlogP values are estimations and can vary depending on the algorithm used.

Application in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds. It starts by screening small, low-molecular-weight fragments that bind weakly to the target. researchgate.net Once identified, these fragments can be grown or linked together to create more potent molecules. The this compound scaffold itself could be considered a fragment, or it could be deconstructed into smaller fragments to probe interactions with a target. For example, a nitrophenyl fragment could be screened independently to understand its contribution to binding. Optimization of an initial fragment hit often involves strategies to improve ligand efficiency (LE), which is the binding energy per heavy atom. nih.gov

Biomolecular mimetics involves designing molecules that mimic the structure and/or function of natural biomolecules, such as enzyme substrates or receptor ligands. If the biological target of this compound is known, its structure can be modified to better mimic the natural ligand, potentially leading to higher affinity and selectivity. This could involve incorporating structural features that are known to be important for binding to that particular target class.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Bromo-6-methyl-3-nitropyridin-2-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework and confirm the substitution pattern on the pyridinol ring.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely published, the expected NMR signals can be predicted based on the chemical structure and data from analogous compounds. The molecule exists in tautomeric forms, primarily the pyridin-2-one and pyridin-2-ol forms, which can influence the observed chemical shifts, particularly that of the proton attached to the nitrogen or oxygen.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the different types of protons in the molecule:

Methyl Protons (C6-CH₃): A singlet corresponding to the three protons of the methyl group. This signal would appear further upfield compared to the aromatic proton.

Hydroxyl/Amide Proton (OH/NH): A broad singlet whose chemical shift can be highly variable depending on the solvent, concentration, and temperature. This is due to hydrogen bonding and chemical exchange. In the pyridin-2-one tautomer, this signal corresponds to the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display six unique signals, one for each carbon atom in the molecule, as they all reside in chemically non-equivalent environments. The predicted chemical shifts are influenced by the attached functional groups (bromo, methyl, nitro, and hydroxyl/carbonyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on spectroscopic principles. Actual experimental values may vary.)

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| C4-H | Aromatic CH | Singlet | ~7.5 - 8.5 | Downfield due to electron-withdrawing nitro group. |

| C6-CH₃ | Methyl CH ₃ | Singlet | ~2.0 - 2.5 | Typical range for a methyl group on an aromatic ring. |

| NH /OH | Amide/Hydroxyl | Broad Singlet | Variable | Position is solvent and concentration-dependent. |

| C 2 | Carbonyl/C-OH | - | ~155 - 165 | Chemical shift depends on the dominant tautomeric form (C=O vs C-OH). |

| C 3 | C-NO₂ | - | ~140 - 150 | Downfield shift due to the strongly electron-withdrawing nitro group. |

| C 4 | Aromatic CH | - | ~120 - 130 | Shielded relative to C3 and C5. |

| C 5 | C-Br | - | ~105 - 115 | Upfield shift due to the heavy atom effect of bromine. |

| C 6 | C-CH₃ | - | ~150 - 160 | Influenced by the adjacent nitrogen and methyl group. |

Multidimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in this specific molecule, with its singlet proton signals, COSY would primarily be used to confirm the absence of ¹H-¹H coupling.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would be crucial for definitively linking the C4-H proton signal to the C4 carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton. For instance, HMBC would show correlations from the C4-H proton to the C2, C3, C5, and C6 carbons, and from the methyl protons to the C5 and C6 carbons, thereby confirming the substitution pattern on the pyridine (B92270) ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Predicted mass spectrometry data for this compound shows an exact mass (monoisotopic mass) of approximately 231.948 Da. A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).

Table 2: Predicted Mass Spectrometry Adducts for this compound (Source: Adapted from PubChem predicted data)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 232.95563 |

| [M+Na]⁺ | 254.93757 |

The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and the bromine atom (79/81 Da), which are common fragmentation pathways for nitroaromatic and bromo-substituted compounds, respectively.

GC-MS and LC-MS Applications

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Raman Spectroscopy

Key expected spectral features would include:

Aromatic Ring Vibrations: The pyridine ring would exhibit characteristic stretching and bending vibrations.

Nitro Group Vibrations: Symmetrical and asymmetrical stretching modes of the NO₂ group would be prominent.

C-Br and C-CH₃ Vibrations: Stretching frequencies corresponding to the carbon-bromine and carbon-methyl bonds would be identifiable.

Hydroxyl Group Vibrations: The O-H stretching and bending vibrations would also be present, although they can sometimes be weak in Raman spectra.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, one can deduce the arrangement of atoms within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, studies on related compounds, such as 2,6-dichloro-4-nitropyridine (B133513) N-oxide, demonstrate how this technique can reveal details like the planarity of the nitro group relative to the aromatic ring and the formation of specific packing motifs. iucr.org In another example, the crystal structure of 5-bromo-2-methylpyridine (B113479) N-oxide, intermolecular C-H···O hydrogen bonds were found to link molecules into centrosymmetric dimers. nih.govresearchgate.net This highlights the type of detailed structural information that single-crystal XRD could provide for the title compound.

Table 1: Illustrative Crystal Data for a Related Pyridine Derivative (5-Bromo-2-methylpyridine N-oxide)

| Parameter | Value |

| Chemical Formula | C₆H₆BrNO |

| Molecular Weight | 188.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3060 (15) |

| b (Å) | 11.351 (2) |

| c (Å) | 8.4950 (17) |

| β (°) | 111.01 (3) |

| Volume (ų) | 657.7 (3) |

| Z | 4 |

| Note: This data is for a related compound and is presented for illustrative purposes only. Data from nih.govresearchgate.net. |

Spectrophotometric Methods

Spectrophotometric methods measure the absorption of light by a chemical substance as a function of wavelength.

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the nitropyridine chromophore.

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment. For instance, studies on 4-nitropyridine (B72724) N-oxide have shown its utility as a solvatochromic indicator, with its UV absorption in the 330-355 nm range being sensitive to the hydrogen-bond donor ability of the solvent. researchgate.net Similarly, the UV/Visible spectrum of 3-nitropyridine (B142982) shows distinct absorption patterns. nist.gov Analysis of the UV-Vis spectrum of this compound in various solvents could provide insights into its electronic structure and solute-solvent interactions.

Purity Assessment and Polymorph Characterization

Thermal analysis techniques are crucial for assessing the purity and characterizing the polymorphic forms of a solid compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, the temperature of which is an indicator of purity. The presence of multiple melting peaks could suggest the existence of different polymorphic forms or the presence of impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov A TGA curve for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition would indicate the upper limit of its thermal stability. Any mass loss at lower temperatures could indicate the presence of residual solvent or water. The combination of DSC and TGA provides a comprehensive thermal profile of the compound. youtube.com

While specific DSC and TGA data for this compound are not available, these techniques are standard for the characterization of new chemical entities, providing critical information for handling, storage, and formulation development.

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized chemical compounds like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For nitropyridine derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method for purity determination and impurity profiling.

In a typical research context, the purity of this compound would be ascertained by developing a specific HPLC method. While a universally standardized method for this particular compound is not publicly documented, established methods for structurally related nitropyridine compounds provide a strong basis for its analysis. These methods generally utilize a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the main compound peak and any potential impurities. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acidifier like phosphoric acid or formic acid in the mobile phase can help to produce sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. sielc.comresearchgate.net Detection is typically carried out using a UV-Vis detector, as the aromatic and nitro-substituted structure of this compound is expected to have strong absorbance in the ultraviolet region. dtic.mil

For instance, a method for a related compound, 2-hydroxy-3-nitropyridine, utilizes a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Similarly, the analysis of other pyridine derivatives has been successfully performed using C18 columns with methanol-water mobile phases. researchgate.net For more polar pyridine derivatives, hydrophilic-modified C18 columns and aqueous buffers like potassium dihydrogen phosphate (B84403) have been used to ensure adequate retention and separation. google.com

The findings from an HPLC analysis are typically presented in a chromatogram, which plots the detector response against retention time. The purity of the sample is calculated from the relative peak areas, often using an area normalization method. For quantitative analysis and the validation of an analytical method, parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) would be established according to ICH guidelines. researchgate.net

Below is an interactive data table summarizing typical HPLC conditions that could be applied for the purity analysis of this compound, based on methods for related compounds.

| Parameter | Value | Details |

| Chromatographic System | High-Performance Liquid Chromatograph | Equipped with a pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reverse-phase column suitable for separating pyridine derivatives. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | The aqueous component of the mobile phase, with an acidifier to improve peak shape. |

| Mobile Phase B | Acetonitrile | The organic component of the mobile phase for eluting the analyte. |

| Elution Mode | Isocratic or Gradient | An isocratic elution with a constant mobile phase composition (e.g., 70:30 Methanol:Water) or a gradient elution for more complex samples. researchgate.net |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | ~238 nm | A representative wavelength for detecting nitropyridine compounds. researchgate.net |

| Injection Volume | 10 µL | A standard volume for injecting the sample solution. |

| Sample Preparation | Dissolved in Mobile Phase | The sample is typically dissolved in the mobile phase or a compatible solvent to ensure good peak shape. |

This table represents a foundational method that would be further optimized and validated in a research setting to ensure its suitability for accurately determining the purity of this compound.

Current Challenges and Future Research Directions

Elucidation of Complex Biological Mechanisms

A significant challenge lies in fully understanding the complex biological mechanisms of action for compounds like 5-Bromo-6-methyl-3-nitropyridin-2-ol. While the broader class of nitropyridines shows promise, detailed studies are needed to identify specific cellular targets and pathways affected by this particular molecule. Future research should focus on in-depth pharmacological studies to elucidate its mechanism of action, which could pave the way for novel therapeutic applications. bldpharm.com

Addressing Discrepancies in Reported Spectroscopic and Structural Data

Inconsistencies or a lack of comprehensive publicly available spectroscopic and structural data for this compound can hinder research and development. bldpharm.com A concerted effort to generate and disseminate high-quality, validated spectroscopic data (NMR, IR, MS) and single-crystal X-ray diffraction data is essential for unambiguous structural confirmation and to support computational studies.

Exploration of New Therapeutic Applications Beyond Current Scope

The therapeutic potential of this compound and its derivatives is likely not fully realized. indiamart.comindiamart.com Systematic screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic uses beyond the currently explored areas of antimicrobial and anticancer research. bldpharm.com

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The integration of computational modeling and experimental techniques can accelerate the drug discovery process. Molecular docking and dynamics simulations can predict the binding of this compound and its analogs to biological targets, guiding the synthesis of more potent and selective compounds. This approach has been successfully applied to other pyridine (B92270) derivatives. mdpi.com

Investigation of Coordination Chemistry Applications

The pyridine nitrogen and the hydroxyl/oxo group of this compound present potential sites for coordination with metal ions. The investigation of its coordination chemistry could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties. The broader field of nitropyridine coordination compounds is an active area of research. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.